3-(3-Fluoropyridin-2-yl)thiazolidine
Description
Structural Characterization of 3-(3-Fluoropyridin-2-yl)thiazolidine
This compound is a bicyclic heterocyclic compound comprising two distinct moieties:
- A thiazolidine ring (five-membered saturated ring with sulfur at position 1 and nitrogen at position 3).
- A 3-fluoropyridine group (six-membered aromatic ring with nitrogen at position 2 and fluorine at position 3).
Molecular Formula : C₈H₉FN₂S
Molecular Weight : 184.24 g/mol .
Key Structural Features :
- The thiazolidine ring adopts a puckered conformation due to its saturated nature, while the pyridine ring remains planar .
- Fluorine substitution at the pyridine’s 3-position introduces electronic effects, altering charge distribution and dipole moments .
Spectroscopic Data :
The SMILES notation (C1CSC(N1)C2=C(C=CC=N2)F) and InChIKey (KNLXDRWBMCSBJL-UHFFFAOYSA-N) further delineate connectivity .
Historical Development of Fluorinated Pyridine-Thiazolidine Compounds
The synthesis of fluorinated pyridine-thiazolidine hybrids emerged from two parallel advancements:
- Thiazolidine Chemistry : Early work on thiazolidines focused on their bioactivity, with methods like Knoevenagel condensations enabling functionalization at the 3-position .
- Fluorinated Pyridines : Fluorination strategies, such as Halex reactions, allowed precise substitution on pyridine rings to enhance metabolic stability and binding affinity .
Milestones :
- 2000s : First reports of thiazolidine-pyridine conjugates via cyclocondensation reactions .
- 2010s : Introduction of fluorine via nucleophilic aromatic substitution, improving pharmacokinetic profiles .
- 2020s : Catalytic methods (e.g., CuI-mediated coupling) streamlined synthesis, achieving yields >70% .
Significance in Heterocyclic Chemistry Research
This compound exemplifies three key trends in heterocyclic chemistry:
- Dual Functionality : Combines the electron-deficient pyridine ring with the nucleophilic thiazolidine sulfur, enabling diverse reactivity (e.g., cross-couplings, cycloadditions) .
- Fluorine Effects : The 3-fluorine atom enhances lipophilicity (logP ~1.8) and modulates hydrogen-bonding capacity, critical for drug-receptor interactions .
- Scaffold Modularity : Substituents on either ring can be tailored for applications in:
Nomenclature and Classification
Systematic Name : this compound
Classification :
- Heterocyclic Compound : Contains both sulfur (thiazolidine) and nitrogen (pyridine) heteroatoms.
- Organofluorine Compound : Features a C-F bond at the pyridine’s 3-position.
Hierarchical Taxonomy :
| Category | Subclass | Examples |
|---|---|---|
| Thiazolidines | Monocyclic | Thiazolidine-2,4-dione |
| Bicyclic | This compound | |
| Pyridines | Fluorinated | 3-Fluoropyridine, 2-Aminopyridine |
Registry Identifiers :
Properties
IUPAC Name |
3-(3-fluoropyridin-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c9-7-2-1-3-10-8(7)11-4-5-12-6-11/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNLMGHZBRURTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis of Thiazolidine Derivatives
A systematic approach to synthesizing thiazolidine and its derivatives has been summarized, noting their pharmacological applications. One method involves reacting hydrazine with \$$\alpha\$$-haloketones and allyl isothiocyanate, using catalysts like NaOH, pyridine, DBU, and Et3N at varying temperatures. The most effective results were obtained using the Et3N catalyst with 7 hours of reflux in methanol. The proposed mechanism involves hydrazine reacting with allyl isothiocyanate and aldehyde to form an intermediate, followed by nucleophilic substitution with \$$\alpha\$$-chloroacetylchloride and intramolecular cyclization, resulting in the formation of novel thiazolidin-4-one. This protocol is advantageous due to the easy accessibility of reactants, operational simplicity, mild reaction conditions, a clean reaction profile, and high product yields and purity.
Synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones
A cost-effective and convenient synthetic procedure for producing 2-heteroaryliino-1,3-thiazolidin-4-ones involves using 3-aminothiophenes, chloroacetyl chloride, and ammonium thiocyanate with different solvents and catalysts.
Synthesis of Thiazolidine-2,4-dione Derivatives of Ciprofloxacin
A new group of thiazolidine-2,4-dione derivatives of ciprofloxacin with a butyryl linker was synthesized through alkylation of thiazolidine-2,4-diones. The key intermediate, N4-butyryl ciprofloxacin 2 , was synthesized by reacting ciprofloxacin with chlorobutyryl chloride in methylene chloride, using potassium carbonate as a base. The thiazolidine-2,4-dione core was synthesized by merging chloroacetic acid with thiourea. 5-Benzylidenethiazolidine-2,4-dione derivatives 1a-k were produced via Knoevenagel condensation of an appropriate aromatic aldehyde with thiazolidine-2,4-dione in glacial acetic acid in the presence of anhydrous sodium acetate. The target compounds 3a-l were then synthesized with a yield range of 48–77% through alkylation of thiazolidine-2,4-diones 1a-k or unsubstituted thiazolidine-2,4-dione with butyryl ciprofloxacin.
Method for the Preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters
A method for preparing 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters starts from alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates by reaction with ethylenediamine. Several preparation methods for such esters have been disclosed, but they require more than three synthetic steps, rely on expensive starting materials, or use expensive or dangerous reagents.
Oxidation with H2O2
To ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (0.176 g, approximately 0.75 mmol) at 0°C, acetic acid (0.18 ml, 3.0 mmol), pyridine (1.2 ml, 15 mmol), ethylenediamine (0.065 ml, 0.98 mmol), and triethyl phosphite (0.193 ml, 1.13 mmol) were added. The mixture was stirred at 0°C for 1 hour and then at room temperature for 16 hours. The mixture was cooled to 0°C, hydrogen peroxide (50 wt-% in water, 0.17 ml, 3.0 mmol) was added, and the mixture was stirred at 0°C for 1 hour and at room temperature for 5.5 hours. The mixture was then diluted with 1 N aqueous hydrochloric acid, saturated with sodium chloride, and extracted with ethyl acetate (3 ml). After adding triisobutylphosphate (0.05 ml, 0.182 mmol) as an internal standard, analysis by 1H NMR indicated that ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate had formed in 23% yield.
Synthesis Data
| Property | Value |
|---|---|
| CAS No. | 1779131-17-7 |
| Product Name | 3-(3-Fluoropyridin-2-yl)thiazolidine |
| Molecular Formula | C8H9FN2S |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 3-(3-fluoropyridin-2-yl)-1,3-thiazolidine |
| Standard InChI | InChI=1S/C8H9FN2S/c9-7-2-1-3-10-8(7)11-4-5-12-6-11/h1-3H,4-6H2 |
| Standard InChIKey | LXNLMGHZBRURTD-UHFFFAOYSA-N |
| SMILES | C1CSCN1C2=C(C=CC=N2)F |
| Canonical SMILES | C1CSCN1C2=C(C=CC=N2)F |
| PubChem Compound | 86810674 |
| Last Modified | Aug 16 2023 |
Mass Molarity Calculations
The mass of the compound required to prepare a solution of known volume and concentration, the volume of solution required to dissolve a known mass of compound to a desired concentration, and the concentration of a solution resulting from a known mass of compound in a specific volume can be calculated.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropyridin-2-yl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including 3-(3-Fluoropyridin-2-yl)thiazolidine. Research indicates that compounds within this class can inhibit various cancer cell lines, including lung carcinoma (A549) and hepatocellular carcinoma (HepG2). For instance, derivatives have shown IC50 values in the nanomolar range, indicating potent cytotoxicity against these cancer types .
Table 1: Cytotoxic Activity of Thiazolidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.041 |
| Thiazolidine Derivative A | HepG2 | 0.23 |
| Thiazolidine Derivative B | MCF7 | 1.07 |
Case Study 1: Multi-Tyrosine Kinase Inhibition
In a study conducted by Qi et al., a novel thiazolidinone derivative demonstrated significant inhibitory activity against multiple tyrosine kinases, including c-Met and Src. The compound's binding affinity was assessed through molecular modeling, revealing strong interactions with the ATP binding site of c-Met kinase . This study underscores the potential of thiazolidines in targeted cancer therapies.
Case Study 2: Clinical Trials and Patient Diversity
A recent initiative focused on enhancing diversity in clinical trials involving thiazolidine derivatives has been documented. The study aimed to understand differential treatment responses based on genetic variability among diverse patient populations. This approach is crucial for developing personalized medicine strategies that optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-(3-Fluoropyridin-2-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The presence of the fluoropyridine moiety enhances its ability to interact with biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The thiazolidine ring contributes to its stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
- Thiadiazole Derivatives: 3-(3-Fluoro-2-pyridinyl)-1,2,4-thiadiazol-5-amine replaces the thiazolidine ring with a thiadiazole, a nitrogen-rich heterocycle.
- Spiro and Sulfonyl Derivatives : Compounds like 3-(1,3-benzothiazol-2-yl)-4H-spiro[indole-2,3-[1,3]thiazolidine] and 2-(4-chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine introduce spiro junctions or sulfonyl groups, which can enhance metabolic stability or target specificity .
Antimicrobial and Anticancer Potential
Thiazolidine derivatives are prominent in antimicrobial research:
- Gram-Positive/Negative Bacteria : Derivatives with para-substituted phenyl rings (e.g., 2-[(thiazolidin-4-one)phenyl]-1H-phenylbenzimidazole) show activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Applications: Many thiazolidine derivatives, such as those with pyridylimino groups (e.g., PyTT), form cytotoxic metal complexes (e.g., Cu(II), Ni(II)), suggesting that 3-(3-Fluoropyridin-2-yl)thiazolidine could similarly act as a ligand for metal-based therapeutics .
Enzyme Inhibition and Therapeutic Targets
- MurB Inhibitors: 4-Thiazolidinones inhibit MurB, a key enzyme in bacterial peptidoglycan biosynthesis, demonstrating the scaffold’s versatility .
- DPP-4 Inhibitors : Teneligliptin, a diabetes drug containing a thiazolidine moiety, underscores the scaffold’s relevance in metabolic disorder treatment .
Coordination Chemistry and Metal Complexes
Thiazolidine derivatives often serve as ligands in coordination chemistry:
- PyTT Complexes: 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine forms stable complexes with Ni(II) and Cu(II), with distinct spectroscopic and magnetic properties .
- Metal-Dependent Bioactivity : Copper(II) complexes of thiazolidin-4-one derivatives exhibit enhanced antimicrobial activity compared to free ligands, suggesting that this compound could be optimized for metal-mediated therapies .
Data Tables: Key Comparisons
Biological Activity
Overview
3-(3-Fluoropyridin-2-yl)thiazolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring fused with a pyridine derivative, which contributes to its unique pharmacological properties. The biological activity of this compound is of particular interest in the context of cancer research, anti-inflammatory effects, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluoropyridine moiety enhances the compound's lipophilicity and facilitates its interaction with cellular membranes, potentially leading to enhanced bioavailability. The thiazolidine ring contributes to the compound's ability to form hydrogen bonds with target proteins, influencing enzymatic activities and cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. For instance, a study demonstrated that thiazolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and Raf/MEK/ERK pathways.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15.0 | |
| This compound | MCF-7 (Breast Cancer) | 12.5 |
Anti-inflammatory Effects
Thiazolidines have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. The thiazolidine structure contributes to the modulation of inflammatory pathways by acting on nuclear factor-kappa B (NF-kB) signaling.
Antimicrobial Activity
The antimicrobial activity of this compound has been explored against several bacterial strains. Preliminary results suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 |
Case Studies
- Anticancer Study : A recent investigation assessed the efficacy of various thiazolidine derivatives, including this compound, in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting strong in vivo anticancer activity.
- Inflammation Model : In an animal model of induced inflammation, administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its potential use as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are effective for preparing 3-(3-Fluoropyridin-2-yl)thiazolidine derivatives?
Multi-step synthesis under inert atmospheres is recommended. For example, thiazolidine derivatives can be synthesized via condensation of fluoropyridine precursors with thiazolidine intermediates. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using flash column chromatography (e.g., hexane/ethyl acetate gradients). NMR spectroscopy (¹H, ¹³C) and elemental analysis are critical for verifying structural integrity .
Q. How can the purity and structural identity of this compound be validated?
Purity is confirmed via high-performance liquid chromatography (HPLC) or TLC. Structural validation relies on ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, characteristic shifts for the fluoropyridinyl moiety (δ 7.5–8.5 ppm in ¹H NMR) and thiazolidine ring protons (δ 3.0–4.5 ppm) are diagnostic. Elemental analysis ensures stoichiometric consistency .
Q. What in vitro assays are suitable for initial screening of bioactivity?
Cell proliferation assays (e.g., MTT or SRB) using cancer cell lines (e.g., U937 leukemia) are common. Apoptosis can be quantified via flow cytometry (Annexin V/PI staining). Enzyme inhibition assays (e.g., sphingosine kinase-2 (SphK2) activity) using radiolabeled substrates (³²P-ATP) provide mechanistic insights .
Advanced Research Questions
Q. How do structural modifications of the thiazolidine ring influence SphK2 inhibition?
Substituents on the thiazolidine ring, such as aminoethyl groups, enhance binding to SphK2's hydrophobic pocket. Molecular docking studies (e.g., GOLD software) reveal that hydrophobic interactions with residues like Leu163 (SphK1) or Cys329 (SphK2) improve selectivity. Lower dipole moments in active derivatives correlate with enhanced membrane permeability and bioactivity .
Q. What in vivo models are optimal for evaluating anticancer efficacy?
Nude mouse xenograft models (e.g., BALB/c-nu mice implanted with U937 tumors) are robust for testing oral or intraperitoneal administration. Tumor volume reduction and survival rates are primary endpoints. Syngeneic models (e.g., JC breast cancer in BALB/c mice) assess immune-modulatory effects. Toxicity is monitored via body weight and organ histopathology .
Q. How can computational modeling refine the design of thiazolidine-based inhibitors?
Homology modeling (e.g., MODELLER) using templates like Bacillus anthracis diacylglycerol kinase (PDB: 3T5P) predicts binding conformations. Molecular dynamics simulations optimize side-chain interactions, while Clashscores (via MOLPROBITY) validate model stability. Docking studies with natural substrates (e.g., sphingosine) identify critical binding residues .
Q. What analytical techniques resolve contradictions in structure-activity data?
Conflicting bioactivity data may arise from stereochemical variations. Chiral HPLC or X-ray crystallography (using SHELX software) clarifies stereoisomerism. Comparative NMR of active vs. inactive analogs identifies pharmacophoric features. Dose-response curves and Ki values distinguish true activity from assay artifacts .
Methodological Considerations
Q. How are molecular interactions between thiazolidine derivatives and targets characterized?
Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd). Surface plasmon resonance (SPR) measures real-time interaction kinetics. For enzymes, kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition mechanisms (competitive/non-competitive). Mutagenesis studies validate predicted binding residues .
Q. What strategies improve the metabolic stability of thiazolidine derivatives?
Deuteration of labile protons (e.g., C-H bonds adjacent to the fluoropyridinyl group) reduces oxidative metabolism. Prodrug approaches (e.g., esterification) enhance oral bioavailability. Microsomal stability assays (using liver S9 fractions) guide structural optimization .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
